4-Undecanone
Overview
Description
4-Undecanone, also known as heptyl propyl ketone, is an organic compound with the molecular formula C₁₁H₂₂O. It is a ketone with a carbonyl group located at the fourth carbon of an eleven-carbon chain. This compound is known for its distinctive odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Undecanone can be synthesized through several methods. One common method involves the oxidation of 4-undecanol using oxidizing agents such as chromium trioxide or potassium permanganate. Another method includes the Friedel-Crafts acylation of undecane with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-undecanol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst such as copper or zinc oxide at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Undecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 4-undecanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 4-Undecanoic acid.
Reduction: 4-Undecanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
4-Undecanone has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is studied for its potential use as an insect repellent due to its odorant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the manufacture of fragrances and flavorings
Mechanism of Action
The mechanism of action of 4-Undecanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways. Its insect repellent properties are attributed to its ability to modulate odorant receptor activity in insects, thereby deterring them from approaching .
Comparison with Similar Compounds
- 2-Undecanone
- 6-Undecanone
- 2-Hexadecanone
- 5-Nonanone
Properties
IUPAC Name |
undecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLHMOSERBUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162798 | |
Record name | 4-Undecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |
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Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 4.5 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS] | |
Record name | 4-Undecanone | |
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CAS No. |
14476-37-0 | |
Record name | 4-Undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14476-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Undecan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476370 | |
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Record name | 4-Undecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158509 | |
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Record name | 4-Undecanone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.961 | |
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Record name | 4-Undecanone | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Undecan-4-one?
A1: Undecan-4-one has a molecular formula of C11H22O and a molecular weight of 170.30 g/mol.
Q2: Is there spectroscopic data available for Undecan-4-one?
A2: Yes, various studies have used Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Undecan-4-one in essential oils. [, , , ]
Q3: Can you describe a synthetic route for Undecan-4-one?
A3: While not explicitly described in the provided papers, Undecan-4-one can be synthesized via oxidation of the corresponding alcohol, Undecan-4-ol. []
Q4: What is a key reaction involving Undecan-4-one in organic synthesis?
A4: Undecan-4-one serves as a starting material in the synthesis of 4-hydroxy-4-vinyldecane. This reaction involves the use of vinyllithium, generated from vinylbromide and tert-butyllithium. [, ]
Q5: Are there any interesting rearrangements observed with Undecan-4-one derivatives?
A5: Yes, β-enolate rearrangement of a 9,9-dimethyltricyclo[5.3.1.01,5]undecan-8-one derivative can lead to the formation of a 3,3-dimethyltricyclo[6.3.0.01,5]undecan-4-one system. This rearrangement is significant for accessing specific terpenoid frameworks. []
Q6: What are some biological activities reported for Undecan-4-one and its derivatives?
A6: Research indicates that Undecan-4-one derivatives may have immunomodulatory effects, potentially influencing both cellular and humoral immunity. [] Furthermore, certain derivatives, like 2-undecanone propylene acetal, have shown anti-angiogenic effects in mice models, suggesting possible applications in tumor growth inhibition. []
Q7: Has Undecan-4-one been investigated for its potential as a herbicide?
A7: Yes, derivatives of Undecan-4-one, specifically 8,9,10,11-tetraoxatricyclo[5.2.1.1(2,6)]undecan-4-ones (stable ozonides), have been synthesized and studied for their phytotoxic activity, demonstrating potential as herbicides. []
Q8: Does Undecan-4-one play a role in aroma perception?
A8: Yes, Undecan-4-one is a volatile compound identified in the aroma profile of "Hongmeiren" bananas. Interestingly, it has been found to contribute to the enhancement of sweetness perception in sensory experiments. []
Q9: What is the significance of Undecan-4-one in the context of stable ozonides and their biological applications?
A9: The synthesis of stable ozonides, particularly 8,9,10,11-tetraoxatricyclo[5.2.1.12,6]undecan-4-ones, often involves the ozonolysis of oxabicyclic compounds derived from Undecan-4-one. These ozonides have shown promising antimalarial activity against drug-resistant strains of Plasmodium falciparum. [, ]
Q10: Are there safety concerns associated with Undecan-4-one and its derivatives?
A10: While Undecan-4-one is generally considered a low-toxicity compound, specific safety data on long-term exposure and the effects of its derivatives may be limited. It's crucial to handle all chemicals with caution and adhere to appropriate safety protocols. []
Q11: What happened in the UCLA laboratory accident involving Undecan-4-one?
A11: A tragic accident occurred in a UCLA laboratory in 2008 involving the use of Undecan-4-one as a starting material in a chemical synthesis. The incident involved a fire caused by the ignition of spilled tert-butyllithium, a highly reactive reagent, highlighting the critical importance of laboratory safety practices and proper handling of hazardous materials. [, ]
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